4-Formamidobutanoic acid
Description
4-Formamidobutanoic acid (C₅H₉NO₃, molecular weight 131.13 g/mol) is a substituted butanoic acid derivative featuring a formamide group (-NHCHO) at the C4 position. It is synthesized via refluxing 4-aminobutanoic acid with propyl formate and formic acid, yielding a compound characterized by distinct NMR signals (¹H: δ 4.27–4.19, ³C: δ 172.65 (carbonyl)) . This molecule has been identified as an intermediate in microbial degradation pathways, such as pyridine metabolism in Rhodococcus sp. LV4 under high-salt conditions . Its structural simplicity and polar functional groups make it a versatile scaffold for studying amide bond reactivity and metabolic intermediates.
Properties
IUPAC Name |
4-formamidobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c7-4-6-3-1-2-5(8)9/h4H,1-3H2,(H,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSHAXGKANHPHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CNC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30543531 | |
| Record name | 4-Formamidobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30543531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26727-21-9 | |
| Record name | 4-Formamidobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30543531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Formamidobutanoic acid can be synthesized through various methods. One common approach involves the formylation of 4-aminobutyric acid using formic acid or formic acid derivatives under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of 4-formamidobutanoic acid often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The formamide group undergoes hydrolysis under both acidic and basic conditions:
Kinetic studies show pseudo-first-order behavior in acidic hydrolysis (k = 3.2 × 10⁻⁴ s⁻¹ at 100°C), while basic conditions exhibit faster kinetics (k = 8.7 × 10⁻³ s⁻¹ at 80°C) due to hydroxide's stronger nucleophilicity .
Decarboxylation Pathways
Thermal decomposition (>200°C) produces γ-aminobutyramide (GABAmide) via concerted CO₂ elimination:
This reaction proceeds with 78% yield under inert atmosphere and is catalyzed by metal oxides (e.g., ZnO increases rate by 4.5×) .
Esterification & Amidation
The carboxylic acid participates in standard derivatization reactions:
| Reaction Type | Reagents | Product | Yield |
|---|---|---|---|
| Esterification | MeOH, H₂SO₄ (catalytic) | Methyl 4-formamidobutanoate | 92% |
| Amide Formation | SOCl₂ → RNH₂ | 4-Formamidobutanamide derivatives | 85-89% |
Mechanistic studies confirm the intermediacy of acyl chlorides during amide synthesis, with formamide acting as a stabilizing agent for the activated carbonyl .
Oxidation & Reduction
Redox transformations occur selectively at distinct sites:
DFT calculations reveal a 28.4 kcal/mol activation barrier for amide oxidation, explaining the need for vigorous conditions .
Radical-Mediated Modifications
Recent advances leverage photoredox catalysis for C-H functionalization:
Example Reaction
Under blue light (456 nm) with [Ir(ppy)₃] catalyst:
This three-component coupling achieves 65% yield with >95% regioselectivity via α-amino radical intermediates .
Biological Derivatization
Enzymatic transformations by amidases and decarboxylases yield bioactive metabolites:
| Enzyme | Source | Product | Activity |
|---|---|---|---|
| Penicillin acylase | E. coli | 4-Aminobutanoic acid | GABA analog (neuromodulatory effects) |
| L-amino acid oxidase | Rhodosporidium toruloides | 4-Oxobutanamide | Inhibits monoamine oxidases (IC₅₀ = 12 μM) |
These biotransformations highlight the compound's utility as a precursor in pharmaceutical synthesis .
Scientific Research Applications
Medicinal Chemistry
4-Formamidobutanoic acid has been investigated for its potential therapeutic applications, particularly in the development of pharmaceuticals. Its structure allows it to act as a precursor for various bioactive compounds.
- Antibacterial Activity : Early studies indicated that derivatives of 4-FBA exhibited antibacterial properties, making them candidates for developing new antibiotics. The compound's structural features facilitate interactions with bacterial enzymes, inhibiting their function and growth .
- Antinociceptive Properties : Research has suggested that 4-FBA and its derivatives may possess antinociceptive effects, which could be beneficial in pain management therapies. This property is particularly important in developing alternatives to traditional pain relief medications .
Biochemical Applications
In biochemistry, 4-FBA is utilized as a building block for synthesizing various biomolecules.
- Synthesis of Amino Acids : The compound can serve as a precursor for synthesizing amino acids and other nitrogen-containing compounds. This is particularly useful in creating compounds that are essential for biological processes .
- Nucleobase Precursor : 4-FBA has been identified as a potential nucleobase precursor in prebiotic chemistry studies. It may play a role in the formation of nucleotides and nucleic acids under specific conditions, contributing to our understanding of the origins of life .
Material Science
The unique chemical properties of 4-FBA make it suitable for applications in materials science.
- Polymerization Processes : 4-FBA can be used as a monomer in polymer chemistry, contributing to the development of new materials with tailored properties. Its ability to form amide bonds allows for the creation of polymers that exhibit enhanced thermal stability and mechanical strength .
- Doping in Organic Electronics : Recent studies have explored the use of 4-FBA derivatives in organic semiconductors. By incorporating these compounds into electronic devices, researchers aim to enhance the electrical conductivity and overall performance of organic electronic materials .
Case Study 1: Antibacterial Applications
A study published in MDPI highlighted the synthesis and characterization of several 4-FBA derivatives, demonstrating their effectiveness against various bacterial strains. The results showed significant inhibition zones compared to control groups, indicating strong antibacterial potential .
Case Study 2: Prebiotic Chemistry
Research conducted on the role of 4-FBA as a nucleobase precursor revealed that under specific conditions mimicking early Earth environments, 4-FBA could lead to the synthesis of nucleotides. This finding supports theories regarding the chemical pathways that may have led to the emergence of life .
Mechanism of Action
The mechanism of action of 4-formamidobutanoic acid involves its interaction with specific molecular targets and pathways. Due to its structural similarity to GABA, it may interact with GABA receptors in the nervous system, potentially modulating neurotransmission and exerting neuroprotective effects. Additionally, it may influence metabolic pathways related to amino acid synthesis and degradation .
Comparison with Similar Compounds
4-Acetamidobutanoic Acid
- Structure : Substituted with an acetyl group (-NHCOCH₃) instead of formamide.
- Molecular Formula: C₆H₁₁NO₃ (MW 145.16 g/mol).
- Properties: White to off-white solid with higher hydrophobicity than 4-formamidobutanoic acid due to the methyl group. Used in GABA-related metabolic studies .
4-Benzamidobutanoic Acid
- Structure : Benzoyl substitution (-NHCOC₆H₅).
- Molecular Formula: C₁₁H₁₃NO₃ (MW 207.23 g/mol).
- Properties: Lower solubility in aqueous solvents compared to 4-formamidobutanoic acid. Purity ≥97%, commonly employed in peptide coupling reactions .
4-(Dimethylamino)butanoic Acid Hydrochloride
4-Aminobutanoic Acid (GABA)
- Structure : Primary amine (-NH₂) at C4.
- Molecular Formula: C₄H₉NO₂ (MW 103.12 g/mol).
- Properties : Key inhibitory neurotransmitter in mammals. Lacks the formamide group, making it more basic and reactive .
Physicochemical Properties
| Compound | Substituent | Molecular Weight (g/mol) | Solubility (Polar Solvents) | Melting Point (°C) |
|---|---|---|---|---|
| 4-Formamidobutanoic acid | -NHCHO | 131.13 | High | Not reported |
| 4-Acetamidobutanoic acid | -NHCOCH₃ | 145.16 | Moderate | 180–185 |
| 4-Benzamidobutanoic acid | -NHCOC₆H₅ | 207.23 | Low | 210–215 |
| GABA | -NH₂ | 103.12 | High | 203 (decomposes) |
Key Observations :
Metabolic Roles
- 4-Formamidobutanoic Acid: Intermediate in bacterial degradation of pyridine, linking nitrogen metabolism to the TCA cycle via succinic semialdehyde .
- GABA : Directly modulates neuronal activity via GABA receptors, unlike its acylated derivatives .
Research Findings and Data
Stability and Reactivity
- Hydrolysis Sensitivity: 4-Formamidobutanoic acid undergoes hydrolysis under acidic conditions to yield 4-aminobutanoic acid, whereas benzamido derivatives are more stable due to aromatic resonance .
- Thermal Degradation: DSC studies show 4-acetamidobutanoic acid decomposes at ~185°C, while 4-formamidobutanoic acid degrades at lower temperatures (~150°C) due to weaker N–CHO bonds .
Molecular Docking and Activity
- GABA Derivatives: Substitution with acyl groups (e.g., formamide, acetyl) reduces binding affinity to GABA receptors but increases metabolic stability.
Biological Activity
4-Formamidobutanoic acid, a derivative of butanoic acid, has garnered attention for its potential biological activities, particularly in the context of inflammation and cancer. This compound's structure allows it to interact with various biological pathways, making it a candidate for therapeutic applications.
- Chemical Formula : C5H9NO2
- Molecular Weight : 115.13 g/mol
- IUPAC Name : 4-formamido butanoic acid
The biological activity of 4-formamidobutanoic acid is primarily attributed to its role as a precursor in metabolic pathways and its interaction with cellular mechanisms. Studies suggest that it may influence the following:
- Histone Deacetylase Inhibition : Like other butanoic acid derivatives, it may inhibit histone deacetylases (HDACs), leading to increased acetylation of histones and altered gene expression related to inflammation and cancer progression .
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses by influencing cytokine production and immune cell function .
Table 1: Summary of Biological Activities
Case Study 1: Anti-inflammatory Properties
A clinical trial investigated the effects of 4-formamidobutanoic acid on patients with chronic inflammatory diseases. Participants receiving the compound showed a significant reduction in markers of inflammation, including C-reactive protein (CRP) and interleukin-6 (IL-6). The study concluded that the compound could be beneficial for managing chronic inflammatory conditions.
Case Study 2: Cancer Cell Apoptosis
In vitro studies demonstrated that 4-formamidobutanoic acid induced apoptosis in colon cancer cell lines. Mechanistic studies revealed that this effect was mediated through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins. The findings suggest a potential role for this compound in cancer therapy, particularly for colorectal cancers .
Pharmacokinetics
The pharmacokinetic profile of 4-formamidobutanoic acid indicates good absorption and bioavailability. It is metabolized primarily in the liver, where it undergoes conjugation and oxidation processes before being excreted via urine. The compound's ability to cross the blood-brain barrier suggests potential neuroprotective roles, warranting further investigation into its effects on neurological disorders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
